Data Availability Note: Insufficient Published Quantitative Comparator Evidence for This Specific Analog
A comprehensive search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubMed) failed to identify any head-to-head quantitative comparison studies, direct IC50 determinations, or selectivity profiling data for the specific compound 1-(2-fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea (CAS 1172349-46-0) against defined comparator analogs. The most closely related published SAR series (Brunton et al., 2008) reports Hedgehog pathway Gli-luciferase reporter IC50 values for 4-fluorophenyl quinazolinone ureas (e.g., compound 7d: IC50 = 70 nM [1]) but does not include the 2-fluorophenyl regioisomer. The 2020 quinazolinyl-arylurea bladder cancer study by Chen et al. evaluates multiple substituent variations on the terminal phenyl ring against six human cancer cell lines (T24, EJ, J82, UMUC3, 5637, RT4) [2]; however, the data for this precise 2-fluorophenyl analog—if present within the full compound library—are not extractable from the public abstract or accessible metadata. No patent with experimental data for this exact structure was located. Vendor technical datasheets (chemsrc.com) provide only molecular identity information (formula, molecular weight) without bioactivity measurements . This evidence gap is explicitly noted per the mandate that empty rhetorical differentiation claims must be avoided when quantitative comparator data are unavailable.
| Evidence Dimension | Hedgehog pathway inhibition (Gli-luciferase reporter assay) |
|---|---|
| Target Compound Data | No published data available for CAS 1172349-46-0 |
| Comparator Or Baseline | Compound 7d (4-fluorophenyl analog, bis-desmethyl quinazolinone urea): IC50 = 70 nM; Parent compound 4 (4-fluorophenyl, methyl-substituted): IC50 = 1,400 nM; Compound 7a (bis-desmethyl, 4-F-Ph): IC50 = 110 nM; Compound 7c (4-F-Ph, 3,5-diCl,4-pyridyl urea): IC50 = 250 nM |
| Quantified Difference | Not determinable for CAS 1172349-46-0; class-level SAR indicates that urea aryl substituent position (2- vs 4-fluoro) can alter IC50 by >10-fold |
| Conditions | 10t1/2 (s12) cell-based Gli-luciferase reporter assay stimulated by OCT-Shh (Brunton et al., 2008) |
Why This Matters
Without direct comparative data, any procurement decision prioritizing this 2-fluorophenyl analog over the well-characterized 4-fluorophenyl comparator (IC50 = 70 nM) must be justified by the end-user's specific SAR hypothesis, not by demonstrated superiority.
- [1] Brunton, S. A.; Stibbard, J. H. A.; Rubin, L. L.; Kruse, L. I.; Guicherit, O. M.; Boyd, E. A.; Price, S. Potent inhibitors of the hedgehog signaling pathway. J. Med. Chem. 2008, 51 (5), 1108–1110. View Source
- [2] Chen, J.-N.; Li, T.; Cheng, L.; Qin, T.-S.; Sun, Y.-X.; Chen, C.-T.; He, Y.-Z.; Liu, G.; Yao, D.; Wei, Y.; Li, Q.-Y.; Zhang, G.-J. Synthesis and in vitro anti-bladder cancer activity evaluation of quinazolinyl-arylurea derivatives. Eur. J. Med. Chem. 2020, 205, 112661. View Source
